molecular formula C7H6ClNO B6251140 7-chloro-2H,3H-furo[2,3-c]pyridine CAS No. 193605-53-7

7-chloro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B6251140
CAS No.: 193605-53-7
M. Wt: 155.58 g/mol
InChI Key: SQTNGCUVVSUCKT-UHFFFAOYSA-N
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Description

7-chloro-2H,3H-furo[2,3-c]pyridine is a high-purity chemical intermediate designed for professional research and development, particularly in medicinal chemistry and drug discovery. Compounds featuring the furo[2,3-c]pyridine scaffold are of significant interest in the synthesis of novel therapeutic agents due to their unique structural properties . Research into analogous furo[2,3-b]pyridine derivatives has demonstrated their potential as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme that is a validated target for cancer therapy due to its crucial role in cell cycle progression . The presence of the chlorine substituent at the 7-position provides a reactive site for further functionalization, enabling medicinal chemists to create diverse compound libraries for biological screening . This makes it a valuable building block for constructing more complex molecules aimed at various enzymatic pathways. Furthermore, related furopyridine compounds have been investigated for their cytotoxic activity against a range of human cancer cell lines, underscoring the potential of this structural class in oncology research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTNGCUVVSUCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Chloro 2h,3h Furo 2,3 C Pyridine

Established and Novel Synthetic Routes to the 7-chloro-2H,3H-furo[2,3-c]pyridine Core

The construction of the this compound skeleton can be achieved through various synthetic approaches, ranging from classical multi-step sequences to more efficient one-pot and multicomponent reactions.

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach to the furo[2,3-c]pyridine (B168854) core involves disconnecting the furan (B31954) ring from the pyridine (B92270) backbone. This typically leads to precursors such as a substituted pyridine with a reactive group ortho to a hydroxyl or potential hydroxyl functionality. For the specific target of this compound, a key precursor would be a 2-chloro-3-substituted pyridine that can undergo cyclization to form the fused furan ring.

For instance, the synthesis of the isomeric furo[2,3-b]pyridine (B1315467) core has been achieved starting from 2,5-dichloronicotinic acid. nih.gov This precursor is converted to its ethyl ester, which then undergoes an SNAr reaction with the deprotonated form of ethyl 2-hydroxyacetate, followed by intramolecular cyclization. nih.gov A similar strategy could be envisioned for the this compound isomer, likely starting from a suitably substituted chloropyridine derivative.

One-Pot and Multicomponent Reaction Approaches for Furo[2,3-c]pyridine Synthesis

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency and atom economy. Several MCRs have been developed for the synthesis of substituted furo[2,3-c]pyridine derivatives.

One notable example is a three-component synthesis of tetrahydrofuro[2,3-c]pyridines. acs.org This reaction involves heating a toluene (B28343) solution of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in the presence of ammonium (B1175870) chloride. acs.org This process impressively forms five chemical bonds in a single operation. acs.org While this method yields the tetrahydro-analogue, subsequent oxidation could potentially lead to the aromatic furo[2,3-c]pyridine core.

Another approach involves the Groebke-Blackburn-Bienaymé (GBB) reaction, a well-established three-component reaction for synthesizing imidazo-fused scaffolds. nih.gov Interestingly, the use of pyridoxal (B1214274) as the aldehyde component in this reaction can lead to the formation of a furo[2,3-c]pyridine skeleton as an "unusual GBB product". nih.gov

The following table summarizes some multicomponent reactions used for the synthesis of related furopyridine structures:

Reaction TypeComponentsCatalyst/ConditionsProduct
Three-componentAminopentynoate, Aldehyde, α-IsocyanoacetamideAmmonium chloride, Toluene, RefluxTetrahydrofuro[2,3-c]pyridines
Groebke-Blackburn-BienayméHeterocyclic amidine, Pyridoxal, Isonitrile---Furo[2,3-c]pyridine skeleton

Specific Conditions and Catalysis for this compound Generation

The generation of the specific this compound isomer often requires tailored reaction conditions and catalysts. While direct, single-step syntheses are less commonly reported, multi-step sequences often involve the use of specific reagents to introduce the chloro-substituent and facilitate the furan ring closure.

For example, in the synthesis of related furo[3,2-c]pyridines, phosphorus oxychloride (POCl₃) is a common reagent used to convert a pyridone precursor into the corresponding chloro-pyridine derivative. researchgate.net This step is crucial for introducing the chlorine atom at the desired position. Subsequent reactions, such as those involving palladium catalysis, can then be used to effect further transformations. researchgate.net

Iodine-mediated cyclization of N-homopropargylic β-enaminones has been shown to produce dihydrofuropyridines, which could be precursors to the aromatic system. vulcanchem.com Although this specific method yielded 6,7-dihydrofuro[3,4-c]pyridines, the principle of halogen-mediated cyclization is a potentially applicable strategy. vulcanchem.com

Functionalization and Derivatization Strategies on the this compound Scaffold

The presence of the chloro-substituent and other reactive sites on the this compound scaffold allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of diverse chemical libraries for biological screening.

Substituent Modifications at the Chloro Position and Other Reactive Sites

The chlorine atom at the 7-position is a versatile handle for introducing various substituents via nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives.

For instance, in the synthesis of related furo[3,2-c]pyridine (B1313802) derivatives, the chloro-substituent has been successfully replaced by heterocyclic secondary amines. researchgate.net This highlights the utility of the chloro group as a leaving group for introducing diverse functionalities.

The furan ring itself can also be a site for functionalization. Electrophilic substitution reactions, such as formylation, can introduce new functional groups onto the furan moiety, providing further opportunities for derivatization. mdpi.com

Ring System Expansion and Annulation Reactions (e.g., Triazolo-furo[2,3-c]pyridine derivatives)

The furo[2,3-c]pyridine core can serve as a template for the construction of more complex, polycyclic systems through ring expansion and annulation reactions. A significant example is the synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines.

This transformation can be achieved through a post-modification of the furo[2,3-c]pyridine skeleton. nih.govresearchgate.net A recent study demonstrated the synthesis of 2,3-diamino-furo[2,3-c]pyridines, which were then subjected to diazotization to form the fused triazole ring, yielding the novel tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold. nih.govresearchgate.net This strategy significantly expands the chemical space accessible from the furo[2,3-c]pyridine core.

Stereoselective Synthesis of Furo[2,3-c]pyridine Analogs

Currently, there is limited specific information available in the scientific literature regarding the stereoselective synthesis of analogs of this compound. General methodologies for the asymmetric synthesis of related heterocyclic systems, such as piperidines from pyridines, have been developed. However, the direct application of these methods to the furo[2,3-c]pyridine system to introduce chirality in a controlled manner has not been extensively reported. Therefore, this section is not applicable at this time based on available research.

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves the initial construction of the furo[2,3-c]pyridine core, followed by functionalization, or the use of a pre-functionalized precursor that is then cyclized.

One of the foundational methods for creating the furo[2,3-c]pyridine skeleton starts from 3-hydroxypyridine. This multi-step procedure often incorporates a Sonogashira cross-coupling reaction as a key step to build the necessary carbon framework before the final cyclization to form the furan ring. acs.org

A significant advancement in the functionalization of the furo[2,3-c]pyridine system is through regioselective lithiation. This method allows for the directed introduction of various substituents onto the heterocyclic core. The lithiation of the parent furo[2,3-c]pyridine with n-butyllithium (n-BuLi) occurs selectively at the C-2 position. Subsequent reaction with an electrophile allows for the introduction of a range of functional groups at this position. acs.org

For the synthesis of chloro-substituted derivatives, a common strategy for the isomeric furo[3,2-c]pyridines involves the aromatization of furopyridones with phosphorus oxychloride (POCl₃) to yield the corresponding chloro derivatives. researchgate.net A similar approach could conceptually be applied to the synthesis of 7-chlorofuro[2,3-c]pyridines.

Another relevant synthetic route involves the cyanation of furo[2,3-c]pyridine N-oxides. The Reissert-Henze reaction, using benzoyl chloride and trimethylsilyl (B98337) cyanide, can introduce a cyano group at the 7-position of the furo[2,3-c]pyridine ring system. consensus.appconsensus.app This 7-cyano derivative can then potentially be converted to the 7-chloro analog through various established chemical transformations.

Chemical Transformations

The this compound molecule possesses several reactive sites that can be exploited for further chemical modification. The primary sites for transformation are the chloro-substituent on the pyridine ring and the positions on the furo-pyridine core that can be activated, for instance, through lithiation.

The chlorine atom at the 7-position is expected to be susceptible to nucleophilic aromatic substitution, a common reaction for chloro-substituted pyridines. This allows for the introduction of a wide array of functional groups. For the related 4-chlorofuro[3,2-c]pyridines, the chlorine atom has been successfully displaced by nucleophiles such as alkoxides (sodium ethoxide, propoxide, and isopropoxide) and cyclic secondary amines (morpholine, piperidine, and pyrrolidine). researchgate.net A similar reactivity pattern would be anticipated for this compound.

The regioselective lithiation of the furo[2,3-c]pyridine core provides a powerful tool for its elaboration. As mentioned, lithiation with n-BuLi directs substitution to the C-2 position. For further functionalization, the use of a superbase, such as a combination of n-BuLi and lithium 2-(dimethylamino)ethanolate (LiDMAE), can achieve lithiation at other positions. acs.org These lithiated intermediates can then be reacted with various electrophiles to introduce new substituents.

The following table summarizes the key synthetic reactions for the functionalization of the furo[2,3-c]pyridine scaffold based on published research.

Reaction Type Reagents and Conditions Position of Functionalization Product Type Reference
Lithiationn-BuLi, THF, -78 °CC-22-Substituted furo[2,3-c]pyridines acs.org
CyanationFuro[2,3-c]pyridine N-oxide, Benzoyl chloride, Trimethylsilyl cyanide, CH₂Cl₂C-77-Cyanofuro[2,3-c]pyridine consensus.appconsensus.app
Nucleophilic Substitution (by analogy)4-Chlorofuro[3,2-c]pyridine, NaOR or R₂NHC-44-Alkoxy or 4-amino substituted furo[3,2-c]pyridines researchgate.net

The cyano group on 7-cyanofuro[2,3-c]pyridine is also a versatile functional group that can be converted into other moieties. For instance, it can be hydrolyzed to a carboxamide or a carboxylic acid, or converted to an ethyl imidate. consensus.appconsensus.app These transformations further expand the range of accessible derivatives from the furo[2,3-c]pyridine core.

Elucidation of Molecular and Cellular Mechanisms of Action Preclinical Focus

In Vitro Biological Activity Assessment of 7-chloro-2H,3H-furo[2,3-c]pyridine and its Analogs

The furo[2,3-c]pyridine (B168854) scaffold and its analogs have been the subject of preclinical investigation to determine their biological activity. These studies have primarily focused on their potential as modulators of key cellular targets involved in cancer and immune responses.

Target-Based Enzyme Inhibition and Receptor Binding Studies

While direct studies on this compound are limited, research into analogous heterocyclic systems reveals a potential for kinase inhibition. The furo[2,3-b]pyridine (B1315467) core, an isostere of azaindole, is recognized as a versatile hinge-binding template for kinase inhibitors. nih.gov This is due to its combination of an electron-deficient pyridine (B92270) ring and an electron-rich furan (B31954) ring, which can be modified to improve selectivity and potency. nih.gov

Derivatives of the related furo[2,3-d]pyrimidine (B11772683) scaffold have demonstrated inhibitory activity against key receptor tyrosine kinases. In one study, certain substituted furo[2,3-d]pyrimidines were found to inhibit both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) with IC50 values in the low nanomolar range. nih.gov Generally, the furopyrimidine derivatives were observed to be more potent than the analogous oxazolopyrimidines. nih.gov For instance, specific furo[2,3-d]pyrimidine compounds showed IC50 values of 3 nM against EGFR, along with good selectivity over VEGFR-2. nih.gov

Furthermore, analogs such as novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. nih.gov Some of these derivatives displayed potent inhibition of VEGFR-2 with IC50 values as low as 0.12 µM, which is nearly equipotent to the established inhibitor sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov Research on furo[2,3-d]pyrimidine derivatives has also identified compounds with dual inhibitory activity against PI3K and AKT1, with one analog showing an IC50 value of 24 μM for AKT1 inhibition. nih.gov

Table 1: Kinase Inhibitory Activity of Furo[2,3-c]pyridine Analogs This table is interactive. You can sort and filter the data.

Scaffold Target Kinase IC50 (nM) Notes
Furo[2,3-d]pyrimidine EGFR 3 Exhibited good selectivity over VEGFR-2.
Furo[2,3-d]pyrimidine VEGFR-2 >3 Less active towards VEGFR-2 compared to EGFR.
Pyridine Derivative VEGFR-2 120 Nearly equipotent to sorafenib (100 nM).
Furo[2,3-d]pyrimidine AKT1 24,000 Exhibited dual PI3K/AKT1 inhibition.

The furo[2,3-c]pyridine scaffold has been explored for its ability to modulate innate immune responses through Toll-like receptors (TLRs). Specifically, analogs have been identified as agonists of TLR7 and TLR8, which are key receptors in activating T helper 1 (Th1)-polarizing cytokine production. nih.gov Such agonists are considered promising candidates for vaccine adjuvants. nih.gov

Investigations into a series of furo[2,3-c]quinoline analogs, which share a core structural similarity, revealed a pure Toll-like Receptor 8 (TLR8) agonistic profile. nih.gov Structure-activity relationship (SAR) studies showed that the potency of these TLR8 agonists was highly dependent on the substitution at the C2 position. A C2-butyl group conferred the maximal potency, with an EC50 value of 1.6 µM. nih.gov Homologs with shorter or longer alkyl chains at this position displayed lower agonistic potencies. nih.gov

While 2,3-diamino-furo[2,3-c]pyridine compounds were found to activate TLR8, this did not necessarily lead to downstream cytokine production, suggesting a potential separation between receptor binding and subsequent signal transduction events in some analogs. nih.gov

Table 2: TLR8 Agonistic Activity of Furo[2,3-c]quinoline Analogs This table is interactive. You can sort and filter the data.

Compound Substitution TLR8 Agonistic Potency (EC50)
Analog 8b C2-ethyl > 10 µM
Analog 8c C2-propyl ~5 µM
Analog 8d C2-butyl 1.6 µM
Analog 8e C2-pentyl ~4 µM
Analog 8f C2-hexyl > 10 µM

Beyond kinases and TLRs, derivatives of the furo[2,3-c]pyridine scaffold have been identified as potent inhibitors of other important protein targets. Through virtual and high-throughput screening, a series of furo[2,3-c]pyridine-based indanone oximes were discovered to be highly potent and selective inhibitors of the B-Raf proto-oncogene, a serine/threonine-protein kinase. nih.gov The evolution of initial hits led to this specific chemical series, highlighting the utility of the furo[2,3-c]pyridine core in developing selective protein kinase inhibitors. nih.gov

Cell-Based Assays for Mechanistic Pathway Perturbation

The engagement of TLR8 by agonist compounds, including furo[2,3-c]pyridine analogs, is known to initiate downstream signaling cascades that are crucial for immune activation. A prominent effect is the activation of the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) mediated pathways. nih.gov This stimulation leads to robust Th1-type immune responses, characterized by the production of pro-inflammatory cytokines. nih.gov Dose-response profiles of TLR8-agonistic furo[2,3-c]quinolines show a characteristic biphasic response involving a dose-dependent activation followed by an apparent suppression of NF-κB translocation at higher concentrations. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While direct studies on this compound are not available, related furo[2,3-d]pyrimidine-based chalcones have been shown to induce apoptosis in cancer cells. nih.gov The process of apoptosis involves a cascade of events, including the activation of executioner caspases like caspase-3. nih.gov In studies with these analogs, a significant increase in caspase-3 expression was observed in tumor cells following treatment, indicating the activation of the apoptotic pathway. nih.gov The externalization of phosphatidylserine (B164497) on the cell membrane is an early marker of apoptosis, which can be detected using assays with fluorescently-labeled Annexin V. elrig.orgbio-rad-antibodies.com

Phenotypic Screening Approaches for Novel Activities

The journey to understanding the therapeutic relevance of the furo[2,3-c]pyridine class of compounds has been significantly advanced by modern screening techniques. High-throughput screening campaigns, which assess vast libraries of chemical compounds for their ability to produce a specific biological response, were instrumental in identifying the potential of this scaffold. For instance, a series of furo[2,3-c]pyridine indanone oximes were identified as highly potent and selective inhibitors of B-Raf following initial hits from virtual and high-throughput screening efforts. nih.gov This approach, which focuses on observing a change in the cell's or organism's characteristics (phenotype) rather than a specific molecular interaction, is a powerful method for discovering novel activities for a chemical class.

Identification and Validation of Specific Molecular Targets

Research has successfully identified and validated specific molecular targets for compounds derived from the furo[2,3-c]pyridine scaffold, highlighting its importance in drug discovery.

Compound ClassMolecular TargetTherapeutic Area
Furo[2,3-c]pyridine-based indanone oximesB-Raf (Proto-Oncogene Proteins B-raf)Cancer
7-Methoxy-furo[2,3-c]pyridine-4-carboxamidesPhosphodiesterase type 4 (PDE4)Inflammatory Diseases (e.g., Asthma)

B-Raf Kinase: A pivotal breakthrough was the discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective inhibitors of the B-Raf kinase. nih.gov B-Raf is a protein kinase that plays a critical role in regulating cell growth and proliferation, and its mutated forms are implicated in a variety of human cancers. The development of inhibitors based on the furo[2,3-c]pyridine scaffold represents a significant advancement in targeting this key oncogene. nih.gov

Phosphodiesterase Type 4 (PDE4): The furo[2,3-c]pyridine core is also central to a series of potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov Specifically, 7-methoxy-furo[2,3-c]pyridine-4-carboxamides, which can be synthesized from the 7-chloro precursor, have been identified as effective PDE4 inhibitors. PDE4 is an enzyme that regulates inflammatory pathways, and its inhibition is a validated strategy for treating inflammatory conditions such as asthma. nih.gov

Proteomics-Based Target Deconvolution Methodologies

While specific data on the use of proteomics to de-orphan the targets of this compound itself is not available, this methodology is crucial in modern drug discovery. Techniques such as chemical proteomics, which may use immobilized drug molecules as "bait" to capture their protein targets from cell extracts, have been successfully applied to related heterocyclic compounds like pyrido[2,3-d]pyrimidines. nih.gov These methods allow for the unbiased identification of a drug's binding partners, revealing both intended targets and potential off-targets, thereby providing a comprehensive understanding of its mechanism of action. nih.govmdpi.com

Biophysical Characterization of Ligand-Target Interactions

The development of furo[2,3-c]pyridine-based inhibitors has been guided by detailed biophysical and computational methods. For the B-Raf inhibitors, molecular modeling and computer simulation were employed to understand the structure-activity relationship (SAR) and to optimize the evolution of initial screening hits into highly potent molecules. nih.gov These techniques provide atomic-level insights into how the ligand binds to its target protein, revealing the key interactions that determine potency and selectivity. This understanding is critical for the rational design of improved therapeutic agents. nih.gov

Preclinical In Vivo Efficacy Studies for Mechanistic Insight (Excluding Safety/Toxicity)

Use in Animal Models to Explore Therapeutic Potential (e.g., cancer, cognitive deficits)

Preclinical evaluation of compounds derived from the furo[2,3-c]pyridine scaffold has been documented primarily through in vitro studies. For example, the furo[2,3-c]pyridine-based B-Raf inhibitors were evaluated against tumor cell lines to confirm their cellular activity. nih.gov While the abstracts of these studies focus on the chemical synthesis and in vitro potency, such cell-based assays are a critical step toward demonstrating therapeutic potential before advancing to in vivo animal models. Detailed reports on the efficacy of these specific derivatives in animal models for cancer are not extensively covered in the available literature.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Information regarding the analysis of pharmacodynamic biomarkers for this compound or its direct derivatives in preclinical models is not specified in the reviewed literature. In drug development, pharmacodynamic biomarkers are used to show that a drug is engaging its target and having the desired biological effect. For a kinase inhibitor, this could involve measuring the phosphorylation status of a downstream substrate protein in tumor tissue or surrogate tissues after drug administration. Such studies would be a critical component of the preclinical and clinical development of any therapeutic agent derived from this scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of compounds derived from the furo[2,3-c]pyridine (B168854) scaffold is highly sensitive to the nature and position of various substituents. Researchers have systematically introduced chemical modifications at different points on the molecule to probe these relationships and identify key features responsible for desired pharmacological effects.

The chlorine atom at the 7-position of the furo[2,3-c]pyridine core is a critical feature that significantly influences the molecule's electronic properties and binding interactions. Its modification or replacement is a key strategy in lead optimization.

The chloro group is an ortho-directing group in metallation reactions, a property that can be exploited for further functionalization at the adjacent position. rsc.org However, its reactivity can be challenging; for instance, in some furo[2,3-b]pyridine (B1315467) systems, the chlorine group is positioned at the least reactive carbon of the pyridine (B92270) ring, which can hinder oxidative insertion of palladium catalysts in cross-coupling reactions. nih.gov This makes chemoselective reactions difficult, where other reactive sites like a triflate might react preferentially. nih.gov

Studies on related heterocyclic systems provide insights into the potential impact of modifying the chloro group. In the development of CDK2 inhibitors based on a pyridine scaffold, a 2-chloro derivative demonstrated potent enzymatic inhibition, suggesting the importance of the halogen in binding. nih.gov The replacement of the chloro group with other functionalities, such as alkoxy or amino groups, has been explored in various pyridine derivatives. researchgate.net For example, investigations into pyridine derivatives have shown that the presence of halogen atoms can sometimes lead to lower antiproliferative activity compared to derivatives with methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups. researchgate.netmdpi.com This suggests that while the chloro group is a useful synthetic handle and can contribute to binding, its replacement with hydrogen bond donors or acceptors might be favorable for certain biological targets.

Table 1: Effect of C7-Substituent Modification on Biological Activity (Illustrative)

Compound Scaffold C7-Substituent Observed Activity/Property Reference
Furo[2,3-b]pyridine-ClLower reactivity in certain Pd-catalyzed couplings. nih.gov
Pyridine Derivative-ClPotent CDK2 inhibition (IC50 = 0.24 µM). nih.gov
Pyridine DerivativeHalogenGenerally lower antiproliferative activity. researchgate.netmdpi.com
Pyridine Derivative-OCH₃, -OH, -NH₂Enhanced antiproliferative activity. researchgate.netmdpi.com

Note: This table is illustrative, drawing parallels from related pyridine structures to hypothesize the effects on the 7-chloro-2H,3H-furo[2,3-c]pyridine core.

The fused furo[2,3-c]pyridine ring system serves as the core scaffold, or template, for ligand design. Its unique three-dimensional shape and electronic properties are fundamental to its biological function. Modifications to this heterocyclic system, such as replacing the furan (B31954) ring with other five-membered heterocycles or altering the pyridine ring, have been a fruitful area of investigation.

The furo[2,3-b]pyridine core, an isostere of azaindole, is recognized as a valuable hinge-binding template for kinase inhibitors. nih.gov This scaffold contains an electron-deficient pyridine ring fused to an electron-rich furan ring, a combination that facilitates key interactions within enzyme active sites. nih.gov Similarly, furo[3,2-c]pyridine (B1313802) and its sulfur analog, thieno[3,2-c]pyridine, have been identified as novel pharmacophores with potential antipsychotic activity, demonstrating potent affinity for serotonin (B10506) receptors. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive biological function. nih.govresearchgate.net

The development of a robust QSAR model is a meticulous process that begins with the compilation of a high-quality dataset of compounds with experimentally determined biological activities. researchgate.net This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. nih.gov

Common statistical methods for generating QSAR models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov MLR creates a linear equation relating the biological activity to various molecular descriptors, while ANN, a machine learning technique, can model more complex, non-linear relationships. nih.gov

A critical aspect of QSAR modeling is rigorous validation. researchgate.netnih.gov

Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the model's stability and robustness. nih.gov In this process, a single molecule is removed from the training set, the model is rebuilt, and the activity of the removed molecule is predicted. This is repeated for every molecule in the training set. nih.gov

External validation is the ultimate test of a model's predictive ability. researchgate.net The model generated using the training set is used to predict the biological activities of the compounds in the external test set. The correlation between the predicted and observed activities for the test set is a key measure of the model's real-world utility. researchgate.net Specialized software like QSARINS has been developed to streamline these processes, ensuring adherence to best practices, including the OECD Principles for QSAR validation. qsardb.org

A primary output of a QSAR study is the identification of molecular descriptors that are significantly correlated with biological activity. These descriptors are numerical representations of various aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: Related to the 2D representation and connectivity of atoms.

Geometrical descriptors: Describing the 3D shape and size of the molecule.

Electronic descriptors: Quantifying charge distribution, dipole moments, and polarizability.

Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.

In a QSAR study on pyrrolopyrimidine derivatives targeting Bruton's tyrosine kinase (BTK), key descriptors identified through MLR included those related to molecular shape, connectivity, and electronic properties. nih.gov For pyridine derivatives with antiproliferative activity, analysis suggested that the presence and positions of groups capable of forming hydrogen bonds, such as -OH, -C=O, and -NH₂, were favorable, while bulky groups or halogens were often detrimental. researchgate.netmdpi.com These findings help chemists understand which molecular features to prioritize or modify when designing new analogs of this compound.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. A pharmacophore model consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

The design of novel furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT inhibitors illustrates this principle. nih.gov The SAR investigation identified four key features for PI3K inhibitors:

A hydrogen bond accepting group (e.g., a morpholine (B109124) ring) to interact with the hinge region of the kinase.

A central heteroaromatic moiety (like the furopyrimidine core).

A linker containing hydrogen bond donor/acceptor groups.

An aryl substituent to interact with a solvent-exposed area. nih.gov

This type of model serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophoric requirements. It also provides a clear rationale for ligand design. For instance, in designing new inhibitors, the furo[2,3-c]pyridine core would serve as the central scaffold. nih.govnih.gov Substituents would then be strategically placed to align with the identified pharmacophoric points, such as adding a hydrogen bond acceptor to interact with a key amino acid in the target's active site or appending a lipophilic group to occupy a hydrophobic pocket. This approach guided the design of benzothieno[2,3-c]pyridine derivatives, where the fused ring system acts as a steroid-mimetic scaffold and another part of the molecule contains a metal-binding group to interact with the heme iron in the target enzyme, CYP17. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Analysis for 7-chloro-2H,3H-furo[2,3-c]pyridine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and understanding the inhibition mechanisms of potential drug candidates.

Binding Mode Predictions and Interaction Hotspots

While specific docking studies on this compound are not extensively detailed in the public domain, research on analogous structures provides significant insights. For instance, derivatives of the related furo[2,3-b]pyridine (B1315467) scaffold have been investigated as inhibitors of various kinases. nih.gov Molecular docking simulations of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been performed to understand their binding mode within the active site of telomerase. nih.gov These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding affinity. For this compound, it is hypothesized that the pyridine (B92270) nitrogen and the furan (B31954) oxygen can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with receptor site residues. The chlorine atom at the 7-position can also contribute to binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein recognition.

Energetic Analysis of Compound-Target Complexes

The stability of a ligand-protein complex is quantified by its binding energy, a key parameter calculated from molecular docking studies. A lower binding energy typically indicates a more stable complex and, potentially, a more potent inhibitor. For example, in studies of 2-chloro-pyridine derivatives, docking simulations were used to determine the probable binding model and inhibitory activity against telomerase, with some compounds showing significant inhibitory potential. nih.gov The energetic analysis involves evaluating the contributions of various forces, including van der Waals interactions, electrostatic interactions, and the energy penalty of desolvation upon binding. For this compound, a detailed energetic analysis would require docking it into the active site of a specific biological target. The resulting data would provide a quantitative measure of its binding affinity and a rationale for its potential biological activity.

Quantum Chemical Calculations for Electronic and Conformational Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods provide a deeper understanding of a compound's reactivity and intrinsic properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.net For chlorinated pyridine derivatives, the LUMO is often located on the pyridine ring, suggesting its role as an electron acceptor. researchgate.net In the case of this compound, a theoretical study would likely show a significant contribution of the pyridine and furan rings to the HOMO and LUMO, with the chlorine atom influencing the electron distribution and energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and serves as an illustrative example of what a quantum chemical calculation might yield.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The red regions on an ESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the pyridine nitrogen and the furan oxygen, highlighting their potential as hydrogen bond acceptors. The area around the hydrogen atoms would exhibit a positive potential.

De Novo Design and Virtual Screening Based on Furo[2,3-c]pyridine (B168854) Scaffolds

The furo[2,3-c]pyridine scaffold has emerged as a significant framework in computational and theoretical chemistry, particularly in the realms of de novo drug design and virtual screening. These computational approaches are instrumental in the rational design and discovery of novel therapeutic agents by exploring vast chemical spaces and predicting molecular interactions with biological targets. The inherent structural and electronic properties of the furo[2,3-c]pyridine core make it an attractive starting point for designing libraries of compounds with potential biological activities.

De novo design, or "from the beginning" design, involves the computational generation of novel molecular structures with desirable properties, often tailored to fit the binding site of a specific biological target. While specific de novo design studies focusing exclusively on the this compound are not extensively documented in public literature, the principles of this approach are broadly applicable. Computational methods can utilize the furo[2,3-c]pyridine scaffold as a foundational fragment, systematically adding substituents and modifying functional groups to optimize interactions with a target protein. This process is guided by scoring functions that evaluate factors such as binding affinity, drug-likeness, and synthetic accessibility.

Virtual screening, a more commonly applied computational technique, involves the screening of large libraries of virtual compounds against a biological target to identify potential "hits." The furo[2,3-c]pyridine scaffold has been the subject of several virtual screening campaigns aimed at discovering novel inhibitors for various protein targets, most notably protein kinases.

One prominent area of investigation has been the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A study focused on furopyridine derivatives as potential EGFR inhibitors utilized docking-based virtual screening to identify promising candidates. nih.gov While this particular study centered on 7-methylfuro[2,3-c]pyridine derivatives, the findings offer valuable insights into the potential of the broader furo[2,3-c]pyridine class, including the 7-chloro substituted variant. nih.gov The screening process involved docking a library of compounds into the ATP-binding site of both wild-type and mutant forms of EGFR to predict their binding affinities and modes. nih.gov

The inhibitory activities of the most promising compounds from such screenings are often validated through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric determined from these assays, representing the concentration of a compound required to inhibit the activity of a biological target by 50%.

Below is a table summarizing the EGFR inhibitory activity for a selection of furopyridine derivatives identified through virtual screening, demonstrating the potential of this scaffold.

Compound IDWild-Type EGFR IC₅₀ (μM)L858R/T790M EGFR IC₅₀ (μM)L858R/T790M/C797S EGFR IC₅₀ (μM)
PD56 > 1.00.050.8
PD57 > 1.00.040.7
Erlotinib 0.01> 1.0> 1.0
Afatinib 0.020.01> 1.0
Osimertinib 0.20.020.4
Data sourced from a study on 7-methylfuro[2,3-c]pyridine derivatives. nih.gov

Another successful application of virtual screening involving the furo[2,3-c]pyridine scaffold led to the discovery of potent and selective inhibitors of B-Raf, another protein kinase implicated in cancer. nih.gov This work began with virtual and high-throughput screening to identify initial hits, which were then chemically evolved into a series of furo[2,3-c]pyridine indanone oximes with high potency. nih.gov

These examples underscore the utility of computational approaches in leveraging the furo[2,3-c]pyridine scaffold for drug discovery. Both de novo design and virtual screening serve as powerful tools to explore the chemical space around this privileged core structure, enabling the identification and optimization of novel bioactive compounds. The insights gained from these computational studies provide a strong rationale for the synthesis and biological evaluation of new derivatives, including those based on the this compound template.

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives

High-resolution spectroscopy is indispensable for the detailed molecular characterization of newly synthesized derivatives of 7-chloro-2H,3H-furo[2,3-c]pyridine. These techniques provide precise information on the compound's atomic composition, connectivity, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules, including derivatives of the furo[2,3-c]pyridine (B168854) core. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are often required to unambiguously assign the structure of complex derivatives. ipb.ptresearchgate.net

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. grafiati.com

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular scaffold.

HSQC correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is vital for determining stereochemistry and conformation.

In the study of complex heterocyclic systems like furopyrimidines and pyranopyrazoles, these combined NMR techniques have been essential for confirming the structures of newly synthesized compounds. nih.govnih.gov For instance, HMBC, in conjunction with NOE difference spectra, has been pivotal in differentiating between regioisomers of pyridine (B92270) derivatives. ipb.pt

Table 1: Common NMR Techniques for Structural Elucidation of Furo[2,3-c]pyridine Derivatives

TechniqueInformation ProvidedApplication Example
¹H NMR Provides information on the chemical environment and number of different types of protons.Initial verification of proton signals on the pyridine and furan (B31954) rings.
¹³C NMR Shows the number and types of carbon atoms in the molecule.Confirmation of the carbon skeleton of the fused ring system.
COSY Identifies protons that are coupled to each other (typically on adjacent carbons).Establishes connectivity of protons within the dihydrofuran moiety.
HSQC Correlates each proton with its directly attached carbon atom.Assigns specific ¹H signals to their corresponding ¹³C signals.
HMBC Shows correlations between protons and carbons separated by 2-3 bonds.Confirms the fusion of the furan and pyridine rings and the position of substituents.
NOESY Identifies protons that are close to each other in space, regardless of bonding.Determines the relative stereochemistry of substituents on the scaffold.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound derivatives and their metabolites. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula, which serves as a crucial confirmation of a compound's identity. nih.gov

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is used to identify and characterize metabolites in complex biological matrices like plasma or liver microsomes. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information about the metabolites, revealing common metabolic pathways such as oxidation, hydroxylation, or conjugation. For example, studies on related furo[3,2-c]tetrahydroquinoline derivatives have used LC/ESI-MS/MS to analyze metabolites formed after incubation with human liver microsomes, with fragmentation patterns helping to propose the structures of the metabolic products. researchgate.net

X-ray Crystallography for Precise Structural Determination (e.g., compound 37e in TLR8 study)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for unambiguously determining the absolute stereochemistry and conformation of complex molecules and for studying their interactions with biological targets.

A pertinent example comes from the study of Toll-like receptor 8 (TLR8) antagonists. While a specific compound designated "37e" is not detailed in available literature, a closely related study on TLR7/8 antagonists provides an excellent illustration of the power of this technique. In this research, the X-ray co-crystal structure of compound 34 (MHV370) , a pyrazolo-pyridine derivative, was determined in complex with the endosomal domain of human TLR8. nih.gov The crystal structure confirmed a direct interaction, showing the compound bound within a hydrophobic pocket at the interface of the TLR8 homodimer. nih.gov Crucially, it revealed a key hydrogen bond between the pyrazolo-pyridine core of the inhibitor and a glycine (B1666218) residue (Gly351) of the receptor, providing critical insight for structure-based drug design. nih.gov Similarly, the crystal structure of another inhibitor, CU-CPT8m , showed it binding to a pocket on the protein-protein interface, stabilizing the inactive state of the TLR8 dimer. nih.gov These examples highlight how X-ray crystallography offers unparalleled precision in structural determination, guiding the rational design of more potent and selective inhibitors based on the furo[2,3-c]pyridine scaffold.

Chromatographic and Separation Techniques for Research Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound and its derivatives. HPLC is widely used to assess the purity of research compounds, ensuring that biological data is not confounded by impurities. Purity is typically determined using a UV detector, and a purity level of >95% is a common requirement for compounds used in biological screening.

Developing effective separation methods for pyridine-containing compounds can be challenging due to their basic nature, which can lead to poor peak shape (tailing) on standard silica-based C18 columns. This is caused by interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) surface. Method development often involves:

Column Selection: Using modern, highly end-capped C18 columns or specialized columns designed for basic compounds (e.g., Primesep B2 or D) can significantly improve peak symmetry.

Mobile Phase Modification: The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can suppress silanol interactions. For mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) are preferred.

Ion-Pairing Chromatography: Using agents like heptanesulfonic acid can improve retention and peak shape for highly polar or charged analytes when using UV detection.

These techniques are crucial for isolating desired products from complex reaction mixtures and for ensuring the high purity of compounds destined for further research.

Bioanalytical Methods for Quantitation in Preclinical Biological Matrices (e.g., for mechanistic PK/PD studies)

To understand the therapeutic potential of a new chemical entity, it is vital to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This requires sensitive and specific bioanalytical methods to quantify the drug and its major metabolites in biological matrices such as plasma, blood, and tissue homogenates. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov A typical LC-MS/MS method for a derivative of this compound would involve:

Sample Preparation: Extraction of the analyte and an internal standard (IS) from the biological matrix, commonly through protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.com

Chromatographic Separation: Rapid separation of the analyte from endogenous matrix components using a suitable HPLC or UPLC column.

Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific fragmentation transition from the parent ion to a product ion for both the analyte and the IS, ensuring high selectivity. nih.gov

The method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. mdpi.com Key validation parameters are summarized in the table below.

Table 2: Key Validation Parameters for Bioanalytical LC-MS/MS Methods

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within 20%. mdpi.com
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed to ensure it does not compromise accuracy and precision.

Successful application of such validated methods allows for the accurate determination of key PK parameters (e.g., clearance, volume of distribution, half-life), which are essential for dose selection and for building the PK/PD models that guide preclinical and clinical development. mdpi.comnih.gov

Future Research Directions and Applications of 7 Chloro 2h,3h Furo 2,3 C Pyridine in Chemical Biology

Exploration of Unexplored Biological Pathways and Targets

The furopyridine core is a versatile scaffold that has been successfully employed to target various biological pathways, indicating a rich area for future exploration with derivatives of 7-chloro-2H,3H-furo[2,3-c]pyridine.

Initial studies have shown that furopyridine derivatives can act as potent inhibitors of several key enzymes. For instance, furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of B-Raf, a serine/threonine-protein kinase that is a key component of the MAPK signaling pathway. nih.gov This pathway is frequently dysregulated in cancer, making B-Raf an attractive therapeutic target.

Furthermore, related furopyridine isomers have demonstrated a broad spectrum of kinase inhibitory activity. Furo[2,3-b]pyridine (B1315467) derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival and proliferation. nih.gov Other studies have identified furopyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. nih.govrsc.orgnih.gov The furo[3,2-b]pyridine (B1253681) scaffold has also been identified as a privileged core for developing highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway. bohrium.comcbs.dkcbs.dknih.govresearchgate.netresearchgate.net

These findings suggest that this compound derivatives could be valuable tools for probing these and other unexplored biological pathways. The substitution pattern of this specific isomer, with a chlorine atom at the 7-position, offers a unique electronic and steric profile that could lead to novel target engagement and selectivity.

Table 1: Investigated Biological Targets for Furopyridine Scaffolds

ScaffoldTargetTherapeutic Area
Furo[2,3-c]pyridine (B168854)B-RafCancer
Furo[2,3-b]pyridineFAK, CDK2, Lck, AktCancer, Inflammatory Diseases
Furo[3,2-b]pyridineCLKs, HIPKs, Hedgehog PathwayCancer, Developmental Disorders
Furo[2,3-d]pyrimidine (B11772683)PI3K/AKTCancer

Strategies for Enhancing Selectivity and Potency through Chemical Modification

A key challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. The furopyridine scaffold offers several avenues for chemical modification to enhance both potency and selectivity.

One successful strategy involves the modification of hydrogen bond interactions between the inhibitor and the kinase hinge region. nih.gov The nitrogen atom in the pyridine (B92270) ring of the furopyridine core can act as a hydrogen bond acceptor, mimicking the interaction of the adenine (B156593) moiety of ATP. Altering substituents on the furopyridine ring can modulate the strength and geometry of this interaction, leading to improved selectivity for the target kinase over closely related family members.

Isosteric replacement is another powerful tool. The furo[2,3-b]pyridine core has been utilized as an isostere for the 7-azaindole (B17877) scaffold, a common hinge-binding motif in kinase inhibitors. nih.gov This substitution can lead to significant changes in the selectivity profile of the inhibitor. For this compound, systematic exploration of substituents at various positions, particularly at the 2- and 3-positions of the furan (B31954) ring and the remaining open positions on the pyridine ring, could lead to the discovery of highly potent and selective inhibitors.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of pyridine-based Rho kinase (ROCK) inhibitors, systematic exploration of the SAR led to significant improvements in potency and selectivity. nih.gov A similar approach, involving the synthesis and biological evaluation of a library of this compound derivatives with diverse chemical functionalities, would be essential to map the SAR for this scaffold and guide the design of optimized inhibitors.

Integration with Emerging Drug Discovery Technologies (e.g., PROTACs, Covalent Inhibitors)

The adaptable nature of the furopyridine scaffold makes it a promising candidate for integration with cutting-edge drug discovery technologies like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key component of a PROTAC is the "warhead" that binds to the target protein. Given that furopyridine derivatives have been shown to bind to a variety of protein kinases, the this compound scaffold could serve as a novel warhead for the development of kinase-targeting PROTACs. The chlorine atom at the 7-position could also serve as a synthetic handle for linker attachment, a critical aspect of PROTAC design.

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition. The furopyridine ring system, with its distinct electronic properties, could be functionalized with reactive groups (e.g., acrylamides, chloroacetamides) to create covalent inhibitors. The strategic placement of such a "warhead" on the this compound core, guided by structural biology insights into its binding mode with a target protein, could lead to the development of highly specific and effective covalent inhibitors. While direct examples of furo[2,3-c]pyridine-based PROTACs or covalent inhibitors are not yet prevalent in the literature, the versatility of the scaffold suggests this is a fertile area for future research.

Challenges and Opportunities in the Academic Translation of Furo[2,3-c]pyridine Research

The translation of promising academic research on novel scaffolds like this compound into clinical candidates presents both challenges and opportunities.

Challenges:

Synthetic Accessibility: A significant hurdle for academic labs can be the development of robust and scalable synthetic routes to novel heterocyclic compounds. nih.govresearchgate.net While methods for the synthesis of the parent furo[2,3-c]pyridine have been reported, the efficient and regioselective functionalization of the this compound core may require significant optimization. researchgate.net

Intellectual Property: Navigating the patent landscape is crucial for the commercialization of new drug candidates. curiaglobal.comgoogle.comgoogle.comgoogleapis.comgoogle.com A thorough understanding of existing patents on furopyridine derivatives is necessary to ensure freedom to operate and to identify novel and patentable chemical space.

Funding and Resources: The transition from basic research to preclinical and clinical development is resource-intensive. Academic researchers often face challenges in securing the necessary funding to conduct the extensive studies required for an Investigational New Drug (IND) application. drugbank.comacs.orgnih.gov

Opportunities:

Academic-Industrial Collaborations: Partnerships between academic labs and pharmaceutical companies can be mutually beneficial. drugbank.comacs.orgnih.govrsc.org Academia often provides the innovation and discovery of novel targets and scaffolds, while industry brings the resources, expertise in drug development, and infrastructure for clinical trials.

Focus on Niche Indications: Academic researchers can focus on developing furo[2,3-c]pyridine-based therapies for rare or neglected diseases, which may be of less interest to large pharmaceutical companies but represent significant unmet medical needs.

Open Science and Data Sharing: The sharing of research data and synthetic protocols can accelerate the development of new therapies based on the furo[2,3-c]pyridine scaffold by the broader scientific community.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-chloro-2H,3H-furo[2,3-c]pyridine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization of precursors such as 2-chloropyridine and furan derivatives. A widely cited method uses potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (~120–150°C) to facilitate cyclization . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess furan improves yield). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography.
  • Key Data : The IUPAC name, molecular formula (C₇H₄ClNO), and InChI key (YJUYPLVLAHBYCM-UHFFFAOYSA-N) are critical for database referencing .

Q. How is this compound characterized spectroscopically, and what markers distinguish it from related heterocycles?

  • Methodology : Characterization combines ¹H/¹³C NMR , FT-IR , and mass spectrometry .

  • NMR : The fused furan-pyridine system shows distinct aromatic proton signals (δ 6.5–8.5 ppm). The chlorine substituent deshields adjacent protons, causing downfield shifts .
  • IR : Stretching frequencies for C–Cl (~550–650 cm⁻¹) and furan C–O–C (~1250 cm⁻¹) confirm structural features.
  • MS : Molecular ion peak at m/z 153.57 (M⁺) aligns with the molecular weight .
    • Contrast : Unlike thieno[2,3-c]pyridines (which contain sulfur), the absence of S–C vibrations in IR and differing NMR splitting patterns aid differentiation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the fused furan-pyridine system?

  • Methodology : Regioselective substitution is guided by electronic and steric factors. For example:

  • Electrophilic Aromatic Substitution (EAS) : Chlorine at C7 deactivates the furan ring, directing incoming electrophiles to the pyridine’s C3 or C5 positions.
  • Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions using Pd catalysts target halogenated positions, with computational DFT studies predicting reactivity .
    • Data Contradictions : Conflicting reports on nitration outcomes (e.g., C3 vs. C5 products) may arise from solvent polarity or catalyst choice. Systematic screening via DOE (Design of Experiments) resolves discrepancies .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Models interactions with target proteins (e.g., kinases) using software like AutoDock. The chlorine atom’s electronegativity enhances binding affinity to hydrophobic pockets.
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with bioactivity datasets. Meta-analysis of thieno-pyridine analogs suggests similar pharmacophores .
    • Validation : In vitro assays (e.g., enzyme inhibition) validate predictions, with IC₅₀ values compared to computational binding scores .

Q. What mechanistic insights explain conflicting reports on the compound’s stability under acidic or oxidative conditions?

  • Methodology : Stability studies under controlled pH and temperature:

  • Acidic Conditions : Protonation of the pyridine nitrogen increases ring strain, accelerating degradation. LC-MS identifies breakdown products (e.g., chlorinated furans).
  • Oxidative Conditions : Radical scavengers (e.g., BHT) mitigate oxidation, suggesting a free-radical pathway. Conflicting data may stem from trace metal impurities in solvents .
    • Resolution : Accelerated stability testing (ICH guidelines) with HPLC monitoring clarifies degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.